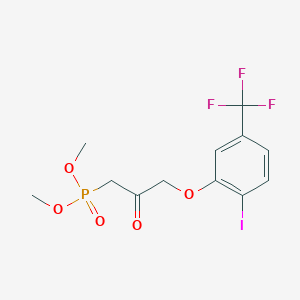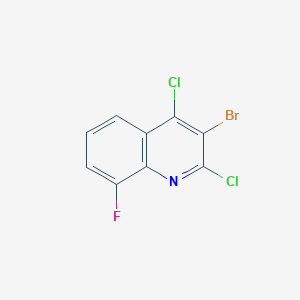
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-(benzyloxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the isoquinoline ring can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation or other reducing agents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the isoquinoline ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-(Benzyloxy)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-(2-(Benzyloxy)methyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-(2-(Benzyloxy)butyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
Uniqueness
2-(2-(Benzyloxy)propyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the benzyloxy group on the propyl chain, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the isoquinoline ring also adds to its distinct properties, making it a valuable compound for various applications.
特性
CAS番号 |
827310-28-1 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(2-phenylmethoxypropyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C19H23NO2/c1-15(22-14-16-6-3-2-4-7-16)12-20-11-10-17-8-5-9-19(21)18(17)13-20/h2-9,15,21H,10-14H2,1H3 |
InChIキー |
IFIQZMQQYONDMM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCC2=C(C1)C(=CC=C2)O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)




![N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833377.png)


![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)
